

An In-depth Technical Guide to BocNH-PEG9-CH2COOH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: BocNH-PEG9-CH2COOH

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Core Properties and Structure

BocNH-PEG9-CH2COOH is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of nine ethylene glycol units, conferring hydrophilicity and flexibility to the linker.

Structural and Quantitative Data

The fundamental properties of **BocNH-PEG9-CH2COOH** are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C25H49NO12
Molecular Weight	571.66 g/mol [1]
CAS Number	141282-32-8[1]
Appearance	Colorless to light yellow viscous liquid or solid
Storage Conditions	-20°C for long-term storage, protected from light[1]

Applications in Research and Drug Development

The unique bifunctional nature of **BocNH-PEG9-CH2COOH** makes it a valuable tool in several scientific disciplines:

- Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Subsequent removal of the Boc protecting group reveals a primary amine that can be used for further conjugation.
- Drug Delivery: This PEG linker can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- Nanotechnology: BocNH-PEG9-CH2COOH is employed in the surface functionalization of nanoparticles, enhancing their biocompatibility and enabling the attachment of targeting ligands.
- Solid-Phase Peptide Synthesis: It can be used as a spacer to attach the first amino acid to a resin in solid-phase peptide synthesis.

Experimental Protocols

The following are representative protocols for the two primary reactions involving **BocNH-PEG9-CH2COOH**: Boc deprotection and carboxylic acid activation and coupling.

Boc Deprotection of BocNH-PEG9-CH2COOH



This procedure describes the removal of the Boc protecting group to yield the free amine.

Materials:

- BocNH-PEG9-CH2COOH
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine)
- · Diethyl ether
- · Argon or Nitrogen atmosphere

Procedure:

- Dissolve BocNH-PEG9-CH2COOH in a 1:1 mixture of DCM and TFA. A common concentration is 10-20 mg/mL.
- Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the TFA and DCM under reduced pressure.
- The resulting residue will be the amine salt. To obtain the free amine, dissolve the residue in DCM and neutralize with DIPEA.
- Precipitate the product by adding cold diethyl ether.
- Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Activation of the Carboxylic Acid and Coupling to a Primary Amine



This protocol outlines the activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine.

Materials:

- **BocNH-PEG9-CH2COOH** (or the deprotected H2N-PEG9-CH2COOH)
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Primary amine-containing molecule
- Phosphate Buffered Saline (PBS), pH 7.4-8.0

Procedure:

Part A: NHS Ester Activation

- Dissolve **BocNH-PEG9-CH2COOH**, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DCM.
- Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
- The resulting solution contains the activated Boc-NH-PEG9-NHS ester and can be used directly in the next step.

Part B: Coupling to a Primary Amine

Dissolve the amine-containing molecule in PBS (pH 7.4-8.0).



- Add the solution of the activated Boc-NH-PEG9-NHS ester to the amine solution. A 5 to 20fold molar excess of the NHS ester is often used.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine.
- Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted PEG linker and other reagents.

Characterization Techniques

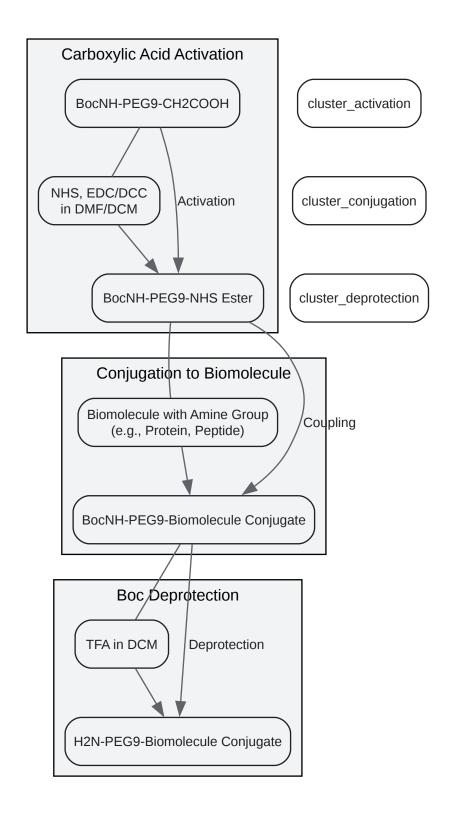
The identity and purity of **BocNH-PEG9-CH2COOH** and its conjugates are typically confirmed using the following analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and the presence of the Boc group and the PEG backbone.
- Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to verify the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using **BocNH-PEG9-CH2COOH**.

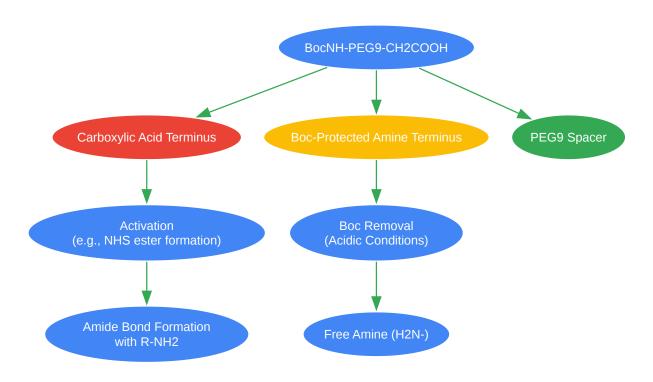




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Caption: Bioconjugation workflow using **BocNH-PEG9-CH2COOH**.





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References

- 1. peg.bocsci.com [peg.bocsci.com]
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